(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(pyridin-2-yl)methanone
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Overview
Description
(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C22H26FN3O2 and its molecular weight is 383.467. The purity is usually 95%.
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Scientific Research Applications
Hydrogen-Bond Basicity and Interactions
- Hydrogen-Bond Basicity pKHB Scale of Secondary Amines and Aromatic N-Heterocycles : Studies involving compounds like 4-fluorophenol, which is structurally related to the given compound, have been used to construct spectroscopic scales of hydrogen-bond basicity. These scales help understand the hydrogen-bonding capabilities of amines and N-heteroaromatics, which are crucial in drug design for predicting compound solubility, permeability, and interactions with biological targets (Graton et al., 2001); (Berthelot et al., 1998).
Synthesis and Molecular Structure
- Synthesis, Crystal Structure, and DFT Study : Research on related compounds, such as those involving fluorine and pyrrolidinyl groups, focuses on the synthesis and structural analysis through techniques like FTIR, NMR spectroscopy, and X-ray diffraction. These studies provide a foundation for understanding the chemical behavior and potential applications of complex molecules, including insights into their electronic structures and physicochemical properties (Huang et al., 2021).
Biological and Pharmacological Applications
- Mushroom Tyrosinase Inhibition : Compounds structurally related to the query molecule have been investigated for their ability to inhibit mushroom tyrosinase, a key enzyme in melanin synthesis. Such studies are relevant for applications in dermatology and cosmetic science, where enzyme inhibition can be a strategy for treating hyperpigmentation disorders (Karbassi et al., 2004).
Chemical Synthesis and Reactions
- Reactions with Pyridine : Research on the interactions of chemicals like caesium fluoroxysulphate with pyridine and related compounds provides insights into synthetic pathways that could be relevant for the synthesis or modification of complex molecules like the one (Stavber & Zupan, 1990).
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancer cells, making it a significant target for anticancer drugs .
Mode of Action
The compound interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition prevents the kinase from performing its normal function, which disrupts the growth and survival of cancer cells .
Biochemical Pathways
The inhibition of c-Met kinase affects several biochemical pathways. These pathways are primarily involved in cell growth and survival. By inhibiting c-Met kinase, the compound disrupts these pathways, leading to a decrease in cancer cell proliferation .
Pharmacokinetics
The compound’s effectiveness against cancer cell lines suggests that it may have favorable bioavailability .
Result of Action
The compound’s action results in a significant decrease in the proliferation of cancer cells. In vitro studies have shown that the compound has moderate to good antitumor activities, with IC50 values in the micromolar range for various cancer cell lines .
Biochemical Analysis
Biochemical Properties
Similar compounds have shown potential as kinase inhibitors , suggesting that this compound may interact with enzymes such as kinases in biochemical reactions. The nature of these interactions likely involves the formation of non-covalent bonds between the compound and the enzyme’s active site, potentially altering the enzyme’s activity.
Cellular Effects
Based on its potential role as a kinase inhibitor , it could influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
If it acts as a kinase inhibitor , it may bind to the active site of kinases, inhibiting their activity and leading to changes in downstream signaling pathways and gene expression.
Properties
IUPAC Name |
[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c23-19-5-1-2-7-21(19)28-18-10-15-25(16-11-18)17-8-13-26(14-9-17)22(27)20-6-3-4-12-24-20/h1-7,12,17-18H,8-11,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFVCRWJLCWMKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.